

Spectroscopic Unveiling of 1,4-Dichlorobutan-2one: A Technical Guide

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Compound of Interest		
Compound Name:	1,4-Dichlorobutan-2-one	
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[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This technical guide provides an in-depth analysis of the spectroscopic characteristics of **1,4-Dichlorobutan-2-one**, a compound of interest for synthetic chemists and drug development professionals. Due to the absence of publicly available experimental spectroscopic data for **1,4-Dichlorobutan-2-one**, this guide presents a robust set of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

This guide also includes verified experimental data for the related compounds, 1,4-dichloro-2-butene, to provide a comparative framework for researchers. Furthermore, detailed experimental protocols and a logical workflow for spectroscopic analysis are provided to aid in the structural elucidation of similar novel entities.

Predicted Spectroscopic Data of 1,4-Dichlorobutan-2-one

The following tables summarize the predicted spectroscopic data for **1,4-Dichlorobutan-2-one**. These predictions are based on established computational models and provide a valuable reference for the characterization of this compound.



Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)	- Multiplicity	Integration	Assignment
~4.30	Singlet	2H	Cl-CH ₂ -C=O
~3.80	Triplet	2H	Cl-CH ₂ -CH ₂ -
~3.00	Triplet	2H	-CH ₂ -CH ₂ -C=O

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
~200	C=O
~48	CI-CH ₂ -C=O
~45	CI-CH ₂ -CH ₂ -
~35	-CH ₂ -CH ₂ -C=O

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1730	Strong	C=O stretch
~1420	Medium	CH₂ bend
~1280	Medium	CH₂ wag
~750	Strong	C-Cl stretch

Predicted Mass Spectrometry Fragmentation



m/z	Proposed Fragment
140/142/144	[M] ⁺ (Molecular ion with CI isotopes)
105/107	[M-CI]+
91/93	[CICH2CH2CO]+
49/51	[CH₂Cl] ⁺

Experimental Spectroscopic Data of Related Compounds

For comparative purposes, the following tables present experimental spectroscopic data for 1,4-dichlorobutane and 1,4-dichloro-2-butene.

1,4-Dichlorobutane: Experimental Spectroscopic Data

¹H NMR (CDCl₃): Two multiplets at approximately 3.6 ppm and 2.0 ppm.[1][2]

¹³C NMR (CDCl₃): Peaks at approximately 44.8 ppm and 30.5 ppm.

IR (neat): Characteristic peaks include C-H stretching (~2960 cm⁻¹) and C-Cl stretching (~730 cm⁻¹).

MS (EI): Key fragments include m/z 90/92 ([M-HCl] $^+$) and 55 ([C₄H₇] $^+$).

1,4-Dichloro-2-butene: Experimental Spectroscopic Data

¹H NMR (CDCl₃): Signals for the vinyl and methylene protons are observed.

¹³C NMR (CDCl₃): Resonances for the sp² and sp³ hybridized carbons are present.

IR (neat): Key absorptions include C=C stretching (~1650 cm⁻¹) and C-Cl stretching.

MS (EI): The mass spectrum shows fragments corresponding to the loss of chlorine and other fragmentation pathways.



Experimental Protocols

The acquisition of reliable spectroscopic data is contingent upon rigorous experimental methodology. Standard protocols for the techniques discussed are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The spectrum is acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or ATR crystal is recorded and automatically subtracted from the sample spectrum.

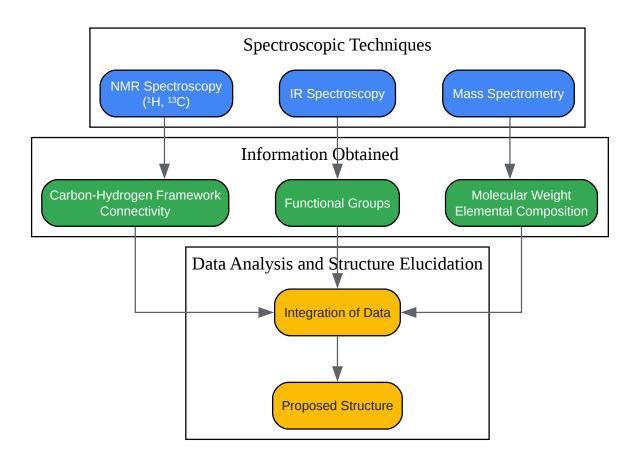
Mass Spectrometry (MS)

For a volatile compound like **1,4-Dichlorobutan-2-one**, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques discussed.





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References

- 1. UWPR [proteomicsresource.washington.edu]
- 2. FFC Fragment Formula Calculator [ffc.bioinfo.nat.tu-bs.de]
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